5-Chloro-2-(trifluoromethyl)benzaldehyde
Overview
Description
5-Chloro-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4ClF3O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
This compound is a halogenated aromatic aldehyde, and such compounds are generally known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that halogenated aromatic aldehydes can participate in various chemical reactions due to the presence of the aldehyde group and the halogen atoms . These reactions can lead to changes in the targets they interact with.
Biochemical Pathways
It’s known that halogenated aromatic aldehydes can be involved in various biochemical pathways due to their reactivity . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
For instance, the trifluoromethyl group can increase the compound’s lipophilicity, potentially enhancing its absorption and distribution .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2-(trifluoromethyl)benzaldehyde. Factors such as pH, temperature, and the presence of other molecules can affect its reactivity and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(trifluoromethyl)benzaldehyde typically involves the chlorination and trifluoromethylation of benzaldehyde derivatives. One common method includes the reaction of 2-chlorobenzaldehyde with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of catalysts such as copper(I) iodide and ligands like l-proline to enhance the yield and selectivity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and trifluoromethylation processes. These processes are optimized for high efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: 5-Chloro-2-(trifluoromethyl)benzoic acid.
Reduction: 5-Chloro-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(trifluoromethyl)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals
Biology: The compound is used in the development of biochemical assays and as a reagent in the study
Properties
IUPAC Name |
5-chloro-2-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRLMVFONQYBOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590679 | |
Record name | 5-Chloro-2-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90381-07-0 | |
Record name | 5-Chloro-2-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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